molecular formula C16H23BN2O4 B571928 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 1260088-68-3

1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B571928
CAS No.: 1260088-68-3
M. Wt: 318.18
InChI Key: JOLXTHTVVLCDLV-UHFFFAOYSA-N
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Description

1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxetane ring, a phenyl group substituted with a boronate ester, and a urea linkage, making it a versatile molecule for synthetic and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an epoxide and a suitable nucleophile under basic conditions.

    Boronate Ester Formation: The phenyl group is functionalized with a boronate ester using a Suzuki-Miyaura coupling reaction. This involves the reaction of a phenyl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.

    Urea Linkage Formation: The final step involves the reaction of the oxetane-containing intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form a phenol derivative.

    Reduction: The urea linkage can be reduced to form an amine.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted oxetane derivatives.

Scientific Research Applications

1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The boronate ester moiety can interact with enzymes and proteins, potentially inhibiting their activity. The oxetane ring can also participate in covalent bonding with biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxetan-3-yl)-3-phenylurea: Lacks the boronate ester moiety, making it less versatile in certain chemical reactions.

    3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea: Lacks the oxetane ring, which may reduce its reactivity in certain contexts.

Properties

IUPAC Name

1-(oxetan-3-yl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)11-5-7-12(8-6-11)18-14(20)19-13-9-21-10-13/h5-8,13H,9-10H2,1-4H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLXTHTVVLCDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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